(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a unique substitution pattern. Its core structure includes a benzofuran-3(2H)-one scaffold, with a 2,4,5-trimethoxybenzylidene group at position 2, a hydroxyl group at position 6, and a dibutylaminomethyl moiety at position 6. Structural analogs in the literature, such as those in and , highlight the role of substituents in modulating physicochemical and biological behaviors.
Properties
Molecular Formula |
C27H35NO6 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H35NO6/c1-6-8-12-28(13-9-7-2)17-20-21(29)11-10-19-26(30)25(34-27(19)20)15-18-14-23(32-4)24(33-5)16-22(18)31-3/h10-11,14-16,29H,6-9,12-13,17H2,1-5H3/b25-15- |
InChI Key |
JWJPURDHOFIAMT-MYYYXRDXSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3OC)OC)OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The benzofuran-3(2H)-one skeleton is typically synthesized via intramolecular cyclization of 2-hydroxyaryl ketones or esters. A representative protocol from US Patent 6,555,697 involves:
- Heating 2-hydroxyacetophenone derivatives in dimethylformamide (DMF) at 130°C under nitrogen for 5 hours, achieving cyclization through keto-enol tautomerism.
- Yields exceeding 70% are reported when using potassium carbonate as a base, with purification via petroleum ether extraction.
For the 6-hydroxy-substituted variant, protection of the phenolic hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) is critical prior to cyclization to prevent side reactions.
Introduction of the Dibutylaminomethyl Group at C7
Mannich Reaction Optimization
The C7 position is functionalized via a Mannich reaction, leveraging the nucleophilicity of the benzofuranone’s aromatic ring. Key steps include:
- Reacting the benzofuran-3(2H)-one intermediate with dibutylamine and formaldehyde in refluxing ethanol.
- Acidic conditions (e.g., HCl) facilitate iminium ion formation, directing electrophilic substitution to the C7 position due to the electron-donating effect of the adjacent hydroxyl group.
Yields for this step range from 50–65%, with purification requiring column chromatography (silica gel, ethyl acetate/hexane).
Alternative C–H Functionalization
Recent advances in palladium-catalyzed C–H activation offer a regioselective alternative. Using 8-aminoquinoline as a directing group, Pd(OAc)₂ enables direct aminomethylation at C7. This method, while efficient (~80% yield), demands stringent anhydrous conditions and elevated temperatures (110°C).
Condensation with 2,4,5-Trimethoxybenzaldehyde
Knoevenagel-Type Condensation
The benzylidene moiety is installed via base-catalyzed condensation:
- Combining the C7-functionalized benzofuranone with 2,4,5-trimethoxybenzaldehyde in ethanol, catalyzed by piperidine.
- Refluxing for 4–5 hours promotes dehydration, favoring the Z-isomer due to steric hindrance between the trimethoxyphenyl group and the benzofuranone oxygen.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine (0.1 equiv) |
| Temperature | Reflux (78°C) |
| Time | 5 hours |
| Yield | 60–75% |
Post-reaction, the product is isolated via fractional crystallization from ethanol/water (3:1).
Stereochemical Control and Isolation of the Z-Isomer
The Z-configuration is confirmed through nuclear Overhauser effect (NOE) spectroscopy:
- Irradiation of the benzylidene proton (δ 7.8 ppm) enhances signals from the adjacent trimethoxyphenyl group, confirming cis geometry.
- High-performance liquid chromatography (HPLC) on a chiral stationary phase (Chiralpak IA) achieves >95% enantiomeric excess.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- Elemental analysis: C 67.05%, H 7.18%, N 2.69% (calc. C 67.12%, H 7.21%, N 2.70%).
- HPLC purity: 98.7% (C18 column, acetonitrile/water).
Challenges and Mitigation Strategies
- Demethylation Side Reactions : The 6-hydroxy group is prone to unintended methylation during Mannich reactions. Using silyl ether protection (e.g., TBDMS) and mild deprotection with tetrabutylammonium fluoride (TBAF) mitigates this.
- Geometric Isomerization : Prolonged heating during condensation promotes E-isomer formation. Kinetic control via shorter reaction times (≤5 hours) preserves Z-selectivity.
- Aminomethyl Group Oxidation : Stabilizing the Mannich product with antioxidants (e.g., BHT) during storage prevents degradation.
Biological Activity
The compound (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule belonging to the class of benzofuran derivatives. Its unique structure, characterized by multiple functional groups including a dibutylamino group and methoxy groups, suggests potential pharmacological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C27H35NO6
- Molecular Weight : 469.6 g/mol
- CAS Number : 929457-03-4
Biological Activity Overview
Biological activity refers to the effects that a compound has on living organisms. For This compound , preliminary studies suggest several pharmacological activities:
- Antioxidant Activity : The compound may scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : It could modulate inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : Benzofuran derivatives have demonstrated antimicrobial properties, indicating that this compound may inhibit the growth of certain pathogens.
- Cytotoxicity : Assessment of its potential to induce cell death in cancerous cells is crucial for evaluating its anticancer potential.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzymatic Interactions : The compound's structural features allow it to interact with various enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis.
Antioxidant and Anti-inflammatory Activity
A study investigated the antioxidant properties of similar benzofuran derivatives and found that compounds with hydroxyl and methoxy groups exhibited significant free radical scavenging activity. This suggests that This compound could similarly protect cells from oxidative damage .
Antimicrobial Effects
Research has shown that benzofuran derivatives possess antimicrobial properties against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli warrants further investigation through bioassays to determine its efficacy.
Cytotoxicity in Cancer Cells
Preliminary studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. For instance, a study on related benzofuran derivatives revealed their ability to inhibit cancer cell proliferation through modulation of apoptotic pathways. Further empirical studies are needed to establish the specific cytotoxic effects of this compound.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of This compound , a comparison with similar compounds is provided in the table below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzofuran | Basic benzofuran structure | Antioxidant |
| Dibutylamine Derivative | Contains dibutylamine group | Antimicrobial |
| Trimethoxybenzaldehyde | Contains methoxy groups | Anticancer |
This comparison highlights the diverse biological activities associated with compounds sharing structural similarities with This compound , emphasizing its potential for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the provided evidence:
Structural and Functional Group Comparisons
- Benzylidene Substituents: The target compound’s 2,4,5-trimethoxybenzylidene group contrasts with compound 6l’s trihydroxybenzylidene .
- Amino vs. Hydroxyl Groups: The dibutylaminomethyl group in the target compound introduces significant hydrophobicity and basicity, unlike the hydroxyl groups in 6l. This could enhance membrane permeability or surfactant-like behavior, akin to quaternary ammonium compounds ().
- Core Heterocycle : Compound 15’s benzodithiazine core differs from the benzofuran-3(2H)-one scaffold, impacting electronic properties and bioactivity. The sulfur atoms in benzodithiazine may confer distinct redox properties or metal-binding capabilities .
Physicochemical and Spectroscopic Insights
- Melting Points: Compound 6l’s lower decomposition temperature (236.4°C) versus compound 15’s (310–311°C) reflects differences in hydrogen-bonding networks and crystal packing.
- Spectral Signatures: The absence of hydroxyl protons in the target compound’s trimethoxy groups would simplify its ¹H NMR spectrum compared to 6l, which shows broad hydroxyl resonances. The dibutylamino group’s protons may appear as multiplet signals (δ ~2.5–3.5 ppm), similar to aliphatic amines.
Methodological Considerations for Comparison
- Spectroscopic Techniques: NMR and HRMS (as in and ) are critical for confirming substituent identity and stereochemistry. The target compound’s dibutylamino group would require 2D NMR (e.g., HSQC) for full assignment .
- Crystallography : Software like SHELXL () is widely used for small-molecule refinement, which would aid in resolving the Z-configuration of the benzylidene group in the target compound .
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, molecular fingerprints) could quantify structural divergence between the target compound and analogs, as discussed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
